molecular formula C13H9ClN4O4 B6118690 N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide

N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide

Cat. No. B6118690
M. Wt: 320.69 g/mol
InChI Key: HBGYNRFPNJVKRH-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide, also known as CNP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CNP is a yellow crystalline powder that has a molecular formula of C12H9ClN4O4 and a molecular weight of 308.68 g/mol. In

Mechanism of Action

The mechanism of action of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cancer cell growth and inflammation. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to the suppression of cancer cell invasion and metastasis. Additionally, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide has been found to inhibit the production of reactive oxygen species, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide inhibits the growth of cancer cells, induces cell cycle arrest, and promotes apoptosis. Additionally, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide has been found to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In vivo studies have shown that N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide reduces tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide in lab experiments is its low toxicity. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide has been shown to have low cytotoxicity in various cell lines, making it a safer alternative to other anti-cancer drugs. Additionally, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide. One potential direction is the development of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide-based drug delivery systems. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide has been shown to have the ability to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. Additionally, the combination of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide with other anti-cancer drugs may lead to synergistic effects. Another potential direction is the exploration of the anti-inflammatory properties of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide in the treatment of various inflammatory diseases. Finally, the development of more efficient and cost-effective synthesis methods for N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide may lead to its wider use in scientific research.

Synthesis Methods

The synthesis of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide involves the condensation of 5-chloro-2-hydroxy-3-nitrobenzaldehyde and 2-pyridinecarbohydrazide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through recrystallization.

Scientific Research Applications

N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide is in the field of medicine. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-pyridinecarbohydrazide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O4/c14-9-5-8(12(19)11(6-9)18(21)22)7-16-17-13(20)10-3-1-2-4-15-10/h1-7,19H,(H,17,20)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGYNRFPNJVKRH-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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